Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-
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Overview
Description
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- is a compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are characterized by the presence of trifluoromethyl groups attached to a pyridine ring, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of trichloromethyl-pyridine, followed by the substitution of chlorine atoms with fluorine atoms . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on the direct fluorination method due to its efficiency and scalability. The process involves the use of trichloromethyl-pyridine as a starting material, which undergoes chlorination and subsequent fluorination to yield the desired trifluoromethyl-substituted pyridine .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- is primarily attributed to the presence of trifluoromethyl groups and the pyridine ring. These structural features enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The compound’s unique properties result in superior pest control and potential therapeutic effects compared to traditional phenyl-containing compounds .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and other advanced materials.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Employed in the preparation of arylaminothiocarbonylpyridinium salts.
Uniqueness
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- stands out due to its specific substitution pattern, which imparts unique physical and chemical properties.
Properties
CAS No. |
583052-20-4 |
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Molecular Formula |
C14H9F6N |
Molecular Weight |
305.22 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-4-methylpyridine |
InChI |
InChI=1S/C14H9F6N/c1-8-2-3-21-12(4-8)9-5-10(13(15,16)17)7-11(6-9)14(18,19)20/h2-7H,1H3 |
InChI Key |
QTHYYZWLKATFHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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